2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further linked to a phenolic structure. This compound has garnered attention due to its unique molecular features and potential applications in various scientific fields, particularly in medicinal chemistry and material science. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable scaffold for drug development and other applications.
The compound can be synthesized through various methods, including coupling reactions and other organic transformations. Industrial production often employs optimized synthetic routes to enhance yield and cost-effectiveness, utilizing continuous flow reactors and automated synthesis platforms.
2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. It is classified as a phenolic compound due to the presence of the hydroxyl group (-OH) attached to the aromatic ring.
The synthesis of 2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol can be achieved through several approaches:
The reaction conditions typically require an inert atmosphere to prevent oxidation, and purification steps such as recrystallization or chromatography are often employed to isolate the desired product in high purity. The use of coupling reagents like dicyclohexylcarbodiimide may also be involved in some synthetic routes.
The molecular formula for 2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol is . Its structure features:
The compound's molecular weight is approximately 251.19 g/mol. The presence of the trifluoromethyl group significantly influences its electronic properties, enhancing its reactivity and biological activity.
2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol involves interactions with specific biological targets. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets. This compound may modulate enzyme activity or receptor functions, leading to various biological effects. Research indicates potential bioactivity related to antimicrobial and anti-inflammatory properties .
Relevant data on melting point, boiling point, and spectral properties (NMR, IR) can be obtained through experimental characterization methods.
2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol has several applications across different scientific domains:
The systematic IUPAC name 2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol (molecular formula: C₁₀H₇F₃N₂O; molecular weight: 228.18 g/mol) defines a bifunctional aromatic system comprising:
This architecture creates intramolecular hydrogen bonding potential between the phenolic OH (donor) and the pyrazole N₂ (acceptor), influencing conformational preferences and solid-state packing. Tautomeric equilibria exist where the proton migrates between pyrazole nitrogen atoms (1H vs 2H tautomers), though X-ray crystallography of related analogs suggests dominance of the 1H-tautomer in crystalline phases. The trifluoromethyl group adopts preferred orientations due to hyperconjugative interactions with the pyrazole ring, affecting electron distribution and dipole moments [1] [5] [6].
Table 1: Nomenclature and Identifiers of 2-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]phenol and Key Derivatives
Systematic Name | Molecular Formula | Registry Number | Notable Features |
---|---|---|---|
2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol | C₁₀H₇F₃N₂O | N/A (Parent compound) | Phenol-pyrazole direct linkage |
4-methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol | C₁₁H₉F₃N₂O | N/A | para-Methylphenol substitution |
4-nitro-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol | C₁₀H₆F₃N₃O₃ | 512789-96-7 | Electron-withdrawing nitro group |
3-methoxy-2-methyl-6-[4-(2-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol | C₁₉H₁₇F₃N₂O₂ | 385401-40-1 | Ortho-methyl and methoxy modifications |
The synthetic exploration of pyrazoles began with Ludwig Knorr's pioneering work in 1883, but trifluoromethyl-substituted variants emerged much later following advances in fluorination chemistry. Key milestones include:
Table 2: Evolution of Synthetic Methodologies for Trifluoromethylpyrazolylphenols
Time Period | Key Methodological Advances | Representative Compounds Synthesized |
---|---|---|
Pre-1980s | Classical hydrazine cyclocondensation | 1-phenyl-3-trifluoromethylpyrazoles |
1980–2000 | Vilsmeier-Haack formylation; Regioselective arylations | 4-formyl-3-trifluoromethylpyrazoles; 1,3,5-trisubstituted pyrazoles |
2000–2010 | Microwave-assisted solvent-free synthesis; Ru-catalyzed coupling | Polyfunctional pyrazolylphenols with electron-donating/withdrawing groups |
2010–Present | Iron catalysis; Reductive amination of pyrazolyl aldehydes | N-(trifluoromethyl)phenyl substituted pyrazole libraries (e.g., antimicrobials) |
The trifluoromethyl group confers distinctive advantages in molecular design:
In antimicrobial applications, derivatives like N-(trifluoromethyl)phenyl substituted pyrazoles disrupt biofilm formation in MRSA (methicillin-resistant Staphylococcus aureus) and vancomycin-resistant Enterococcus faecium at MIC values as low as 0.78 µg/mL – outperforming vancomycin against resistant strains. The CF₃ group specifically reduces cytotoxicity against human embryonic kidney cells (HEK293), enhancing selectivity indices >20-fold [10].
Table 3: Biological Activity Enhancement by Trifluoromethyl Group in Pyrazolylphenols
Biological Activity | CF₃-Containing Derivative | Non-Fluorinated Analog | Enhancement Factor |
---|---|---|---|
Anti-MRSA activity (MIC, µg/mL) | Compound 25: 0.78 (Sa99 strain) | Similar scaffold without CF₃: >50 | >64× |
Biofilm eradication (MRSA) | Compound 18: 88% inhibition at 1× MIC | Control antibiotics: 30–45% | 2–3× |
TNF-α inhibition (in vitro) | El-Sayed's derivative 8d: 85% at 10 µM | Diclofenac: 76% at 100 µM | 10× potency increase |
HEK293 cytotoxicity (IC₅₀, µM) | N-(trifluoromethyl)phenyl pyrazoles: >50 µM | Hydrophobic analogs: <10 µM | >5× safety margin |
Current research spans three primary domains:
Critical knowledge gaps persist:
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2